Lipophilicity Differential: XlogP 3.1 Defines a Distinct Drug-Likeness Window Compared to 3,5-Dimethylphenoxy Analog
The target compound exhibits a computed XlogP of 3.1 , placing it within the optimal range for oral bioavailability (Lipinski's Rule of Five: XlogP ≤5) and near the center of the CNS 'golden triangle' (logP 2–3.5). In contrast, the 3,5-dimethylphenoxy analog (CAS 1241146-95-1, C23H26N2O3) bears two additional methyl groups on the phenoxy ring, which are predicted to increase logP by approximately +0.5 to +1.0 log units based on established fragment contribution methods (π = +0.5 per aliphatic methyl) [1]. This difference positions the target compound closer to the 'lead-like' lipophilicity space, reducing the risk of poor solubility, high metabolic turnover, and promiscuous target binding associated with more lipophilic analogs.
| Evidence Dimension | Lipophilicity (computed XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.1 |
| Comparator Or Baseline | 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile (CAS 1241146-95-1): predicted XlogP ~3.6–4.1 (estimated via fragment addition of +0.5 to +1.0 for two methyl groups; π = ~0.5 per aliphatic CH3 on aromatic ring) |
| Quantified Difference | ΔXlogP ≈ +0.5 to +1.0 (17–32% increase in logP) |
| Conditions | Target XlogP computed via XlogP3 algorithm (chem960.com, 2026). Comparator XlogP estimated by Hansch-Leo fragment constant method; experimental logP not available. |
Why This Matters
Lipophilicity is a primary driver of solubility, membrane permeability, and metabolic clearance; a 0.5 log unit increase corresponds to a ~3.2-fold increase in octanol-water partition coefficient, significantly elevating the risk of CYP-mediated metabolism and hERG binding, making the target compound a superior lead candidate for early-stage programs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Fragment constant π for aliphatic CH3 on aromatic ring ≈ 0.5). View Source
